molecular formula C23H22N6O B2950231 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034488-84-9

1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2950231
CAS No.: 2034488-84-9
M. Wt: 398.47
InChI Key: KAUGIIDZZVXLGH-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining pyrazole and 1,2,3-triazole moieties linked via a pyrrolidine-carbonyl bridge. The pyrazole ring is substituted with a methyl group at position 5 and a phenyl group at position 1, while the triazole is substituted with a phenyl group at position 2. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by functionalization of the pyrazole and pyrrolidine units .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-21(14-24-29(17)19-10-6-3-7-11-19)23(30)27-13-12-20(15-27)28-16-22(25-26-28)18-8-4-2-5-9-18/h2-11,14,16,20H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUGIIDZZVXLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits reactivity at three primary sites:

  • Triazole Ring :

    • Undergoes electrophilic substitution at N1 or C4 positions.

    • Reacts with alkyl halides (e.g., chloroacetonitrile) to form N-alkylated derivatives (as seen in ).

  • Pyrazole Carbonyl Group :

    • The ketone participates in nucleophilic acyl substitution (e.g., amidation, esterification) .

    • Example: Condensation with hydrazine derivatives forms hydrazones or pyrazolones .

  • Pyrrolidine Linker :

    • The secondary amine in pyrrolidine undergoes acylation or sulfonation.

    • Ring-opening reactions under acidic conditions yield amino alcohols .

Key Derivatives and Modifications

Derivative TypeReaction ConditionsYieldApplication/OutcomeSource
N-Alkylated Triazole Chloroacetonitrile, DMF, K₂CO₃, 80°C, 4h75–85%Enhanced antimicrobial activity
Hydrazone Analog Hydrazine hydrate, EtOH, reflux, 2h68%Antioxidant properties
Acylated Pyrrolidine Acetyl chloride, CH₂Cl₂, Et₃N, 0°C → rt, 6h90%Improved solubility

Catalytic and Solvent Effects

  • Cu(I) Catalysis : Critical for regioselective triazole formation (e.g., CuSO₄/sodium ascorbate in tert-butanol) .

  • Solvent Optimization :

    • Ethanol/water mixtures enhance cyclization yields (e.g., 96% yield for triazole-pyrazole hybrids ).

    • DMF facilitates high-temperature coupling reactions (e.g., 100°C for Mn-complex formation ).

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (observed in DSC analysis of analogs ).

  • Photolytic Degradation : UV exposure (254 nm) leads to cleavage of the triazole-pyrrolidine bond, generating phenyl fragments .

Comparative Reactivity with Analogous Compounds

FeatureThis Compound1,2,4-Triazole Analogs
Electrophilic Substitution Favors C4 of triazoleFavors N2 of triazole
Hydrolytic Stability Stable in neutral pHProne to ring-opening in acid
Metal Coordination Binds via triazole N3 and pyrazole OPrefers N4 of triazole

Scientific Research Applications

1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

  • Structure : Pyrazole-triazole hybrid with a benzyl group on the pyrazole and a carbonitrile substituent.
  • Synthesis : Prepared via CuAAC between 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile and ethynylbenzene (92% yield) .
  • Key Differences : Lacks the pyrrolidine-carbonyl linker and 5-methyl substitution on the pyrazole. The carbonitrile group may enhance polarity compared to the target compound’s methyl-phenyl-pyrazole unit.
  • Physicochemical Properties : Molecular mass = 326.35 g/mol; IR peaks at 2240 cm⁻¹ (C≡N stretch) .

1-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole

  • Structure : Features a methoxyphenyl group on the triazole and a benzyl group on the pyrazole.
  • Synthesis : CuAAC with 1-benzyl-5-methyl-3-azidopyrazole and 4-methoxyphenylacetylene.
  • the target’s unsubstituted phenyl group. The benzyl group replaces the pyrrolidine-carbonyl linker, reducing conformational flexibility .

4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Structure : Simpler triazole-pyrazole hybrid without a pyrrolidine or carbonyl group.
  • Synthesis : CuAAC between 5-azido-1H-pyrazole and 4-methoxyphenylacetylene (60% yield) .
  • Key Differences : Absence of the 5-methyl-1-phenylpyrazole and pyrrolidine units reduces steric bulk, likely improving solubility but limiting scaffold diversity .

Physicochemical and Structural Properties

Property Target Compound 1-Benzyl-3-(4-phenyl-triazol-1-yl)-pyrazole-4-carbonitrile 1-(1-Benzyl-5-methyl-pyrazol-3-yl)-4-methoxyphenyl-triazole
Molecular Formula C₂₄H₂₂N₆O (estimated) C₁₉H₁₄N₆ C₂₀H₁₉N₅O
Key Functional Groups Pyrrolidine-carbonyl, 5-methylpyrazole Carbonitrile, benzyl Methoxyphenyl, benzyl
Synthetic Yield Not reported 92% Not reported
Solubility Likely moderate (polar carbonyl) High (C≡N polarity) Moderate (methoxy enhances solubility)

Crystallographic and Computational Insights

  • Structural Confirmation : Analogous N-substituted pyrazolines () and triazoles () were characterized using SHELX software, confirming stereochemistry and packing motifs. The target compound’s pyrrolidine linker may induce unique crystal packing due to rotational freedom .

Biological Activity

The compound 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates the pyrazole and triazole moieties. The key steps include:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of 5-methyl-1-phenylpyrazole with appropriate carbonyl compounds.
  • Pyrrolidine Attachment : A pyrrolidine ring is introduced via nucleophilic substitution reactions.
  • Triazole Formation : The final step involves cyclization to form the triazole structure, often achieved through click chemistry techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to pyrazoles and triazoles. For instance, derivatives of 5-methyl-1-phenylpyrazole have shown significant activity against various bacterial strains:

CompoundTarget BacteriaZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10dP. mirabilis12

The results indicate that modifications in the phenyl or substituent groups can enhance antimicrobial efficacy significantly .

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines, including BT-474 and HeLa cells. The following table summarizes the IC50 values obtained from MTT assays:

Cell LineIC50 (μM)
BT-4740.99 ± 0.01
HeLa2.05 ± 0.03
MCF-71.75 ± 0.02

These findings suggest that the compound exhibits potent cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the triazole moiety is known to interfere with various enzyme functions critical for microbial survival.
  • Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving derivatives of pyrazoles, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that structural modifications significantly influence antimicrobial properties.

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against multiple cancer cell lines, revealing that compounds with higher lipophilicity demonstrated better membrane permeability and cytotoxicity. The study emphasized the importance of molecular structure in determining biological activity.

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